molecular formula C6F14 B13410237 1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(trifluoromethyl)pentane CAS No. 865-71-4

1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(trifluoromethyl)pentane

Cat. No.: B13410237
CAS No.: 865-71-4
M. Wt: 338.04 g/mol
InChI Key: GXSFAIDPYIEIEF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1,1,1,2,2,3,4,4,5,5,5-undecafluoro-3-(trifluoromethyl)pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F14/c7-1(4(12,13)14,2(8,9)5(15,16)17)3(10,11)6(18,19)20
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSFAIDPYIEIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50235603
Record name 1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(trifluoromethyl)pentane
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Molecular Weight

338.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865-71-4
Record name 1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(trifluoromethyl)pentane
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Record name 1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(trifluoromethyl)pentane
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Record name 1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(trifluoromethyl)pentane
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Record name 1,1,1,2,2,3,4,4,5,5,5-undecafluoro-3-(trifluoromethyl)pentane
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Record name Perfluoro-3-methylpentane
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Preparation Methods

Synthesis of Perfluoro-2-methyl-2,3-epoxypentane (Key Intermediate)

The preparation of perfluoro-2-methyl-2,3-epoxypentane is a critical step and is carried out by the ozonolysis of perfluoro-2-methyl-2-pentene in an organic solvent under controlled temperature conditions.

Method Summary:

  • Starting Material: Perfluoro-2-methyl-2-pentene
  • Solvent: Organic solvents such as acetonitrile, dimethylformamide, or dimethyl sulfoxide, chosen for their ability to dissolve the starting material and dissolve ozone.
  • Additive: Acetone (1-10% by mass relative to perfluoro-2-methyl-2-pentene)
  • Temperature: Initial cooling at -20 to 0 °C during ozone introduction, followed by heating to 20-50 °C for reaction progression.
  • Reaction Time: 2-8 hours with stirring.
  • Product Isolation: Direct rectification and fraction collection at 52-54 °C to obtain perfluoro-2-methyl-2,3-epoxypentane.

Advantages:

  • Mild reaction conditions.
  • High reaction yield.
  • Reduced environmental pollution compared to previous methods.

This process is detailed in patent CN115785029B and represents an improvement over older methods by optimizing solvent choice, ozone concentration, and temperature control to maximize yield and purity.

Conversion of Perfluoro-2-methyl-2,3-epoxypentane to 1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(trifluoromethyl)pentane

The epoxy intermediate is then reacted with nucleophilic fluorinating agents to open the epoxide ring and introduce the trifluoromethyl group, leading to the formation of the target compound.

Typical Procedure:

  • Reagents: Methyl methanesulfonate and anhydrous potassium fluoride in the presence of 18-crown-6 ether as a phase transfer catalyst.
  • Solvent: Diethylene glycol dimethyl ether.
  • Conditions: The reaction mixture is stirred and heated at approximately 50 °C.
  • Addition: Methyl methanesulfonate is added dropwise over about 2 hours, followed by continued stirring at 50 °C for 3 hours.
  • Workup: After cooling, the reaction mixture is subjected to rectification to isolate the pure product.

This method is described in detail in chemical synthesis literature and yields a product with high purity (~96.79%) and high conversion rate (~99.93%) of the epoxy intermediate, with an overall yield of around 90.83% for the target compound.

Comparative Data Table of Preparation Steps

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Ozonolysis of Perfluoro-2-methyl-2-pentene Perfluoro-2-methyl-2-pentene, ozone, acetone, solvent (acetonitrile/DMF/DMSO) -20 to 0 (ozone addition), then 20-50 (reaction) 2-8 High (not specified) Mild conditions, environmentally friendly
Epoxide ring opening Methyl methanesulfonate, KF, 18-crown-6, diethylene glycol dimethyl ether 50 5 (2h addition + 3h stirring) 90.83 High purity and conversion

Research Findings and Notes

  • The key to efficient synthesis lies in the preparation of the epoxy intermediate with high yield and purity, which directly affects the final product quality.
  • The use of phase transfer catalysts such as 18-crown-6 ether significantly improves the nucleophilic substitution step.
  • Reaction parameters such as temperature control and slow addition of methyl methanesulfonate are critical for maximizing yield and minimizing by-products.
  • The described synthetic routes avoid harsh conditions and minimize environmental impact, aligning with green chemistry principles.
  • The overall synthetic strategy is modular, allowing for potential adaptation to related fluorinated compounds.

Chemical Reactions Analysis

1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(trifluoromethyl)pentane is known for its chemical inertness due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: While the compound is generally resistant to oxidation and reduction, extreme conditions or the presence of strong oxidizing or reducing agents can lead to such reactions.

    Common Reagents and Conditions: Reagents like sodium amide or potassium tert-butoxide can be used in substitution reactions.

Scientific Research Applications

1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(trifluoromethyl)pentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(trifluoromethyl)pentane is primarily related to its physical properties rather than specific biochemical interactions. Its high fluorine content and resulting chemical inertness make it an excellent solvent and stabilizer in various applications. The compound does not typically interact with biological molecules in a specific manner but can influence the solubility and stability of other compounds .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(trifluoromethyl)pentane
  • Synonyms: Perfluoro-3-methylpentane, 2-Trifluoromethylperfluoropentane
  • Formula : C₆F₁₄
  • Molecular Weight : 338.04 g/mol
  • CAS No.: 865-71-4
  • Structure : A fully fluorinated pentane derivative with a trifluoromethyl (-CF₃) branch at the third carbon .

Key Properties :

  • Boiling Point : 58°C
  • Density : 1.723 g/cm³
  • Applications: Used as a fire-extinguishing agent, solvent, and dielectric fluid due to its non-flammability and thermal stability .

Comparison with Structurally Similar Fluorinated Compounds

1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone (Novec-1230)

  • Formula : C₆F₁₂O
  • Molecular Weight : 316.05 g/mol
  • CAS No.: 756-13-8
  • Key Differences: Contains a ketone group (C=O) instead of a fully saturated carbon chain. Boiling Point: 49.2°C (lower than the target compound) . Safety: Less bioaccumulative but exhibits moderate acute toxicity in inhalation studies .

1,1,1,2,2,3,4,5,5,5-Decafluoro-3-methoxy-4-(trifluoromethyl)pentane

  • Formula : C₇H₃F₁₃O
  • Molecular Weight : 350.08 g/mol
  • CAS No.: 132182-92-4
  • Key Differences :
    • Substituted with a methoxy (-OCH₃) group at the third carbon.
    • Boiling Point : ~100°C (higher due to polar methoxy group) .
    • Safety : Repeated exposure in rats caused liver enlargement, indicating hepatotoxicity .
    • Regulatory Status : Subject to EPA Significant New Use Rules (SNURs) for industrial applications .

1,1,1,2,2,3,5,5,5-Nonafluoro-3-(1-methylpropoxy)-4-(trifluoromethyl)pentane

  • Formula : C₉H₅F₁₂O
  • Molecular Weight : 432.12 g/mol
  • CAS No.: 106054-42-6
  • Key Differences: Branched alkoxy (-OCH(CH₂CH₃)) group enhances solubility in organic matrices. Boiling Point: 84°C at 100 Torr (lower volatility under reduced pressure) . Applications: Potential use as a specialty solvent or refrigerant additive .

Perfluoro-2-methylpentane (Isomer of Target Compound)

  • Formula : C₆F₁₄
  • Molecular Weight : 338.04 g/mol
  • CAS No.: 355-04-4
  • Key Differences :
    • Structural isomerism (trifluoromethyl group at position 2 vs. 3).
    • Boiling Point : 58°C (similar to target compound) .
    • Applications : Comparable uses but may differ in reactivity due to isomer-specific steric effects .

Biological Activity

Chemical Identity

  • IUPAC Name: 1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(trifluoromethyl)pentane
  • Molecular Formula: C6F14
  • Molecular Weight: 338.0418 g/mol
  • CAS Registry Number: 865-71-4
  • InChIKey: GXSFAIDPYIEIEF-UHFFFAOYSA-N

This compound is a member of the perfluoroalkane family and is characterized by a fully fluorinated carbon backbone with a trifluoromethyl group. Its unique structure contributes to its distinct biological activity and environmental behavior.

Toxicological Profile

The biological activity of 1,1,1,2,2,3,4,4,5,5,5-undecafluoro-3-(trifluoromethyl)pentane primarily revolves around its interactions with biological systems and potential toxicological effects. Research indicates that perfluorinated compounds (PFCs), including this compound, exhibit significant stability due to the strong carbon-fluorine bonds. This stability results in low reactivity and persistence in the environment.

Key Findings:

  • Low Reactivity: The compound's strong carbon-fluorine bonds contribute to its low chemical reactivity compared to hydrocarbons .
  • Environmental Persistence: Studies show that PFCs can accumulate in the environment and biological systems due to their resistance to degradation .
  • Potential Toxicity: Limited studies suggest that exposure to high concentrations may lead to adverse health effects in mammals; however, specific data on this particular compound remains sparse .

Case Study 1: Environmental Impact Assessment

An environmental risk evaluation report highlighted the stability and potential bioaccumulation of PFCs like undecafluoro compounds. The report emphasized that these compounds are less likely to degrade through biotic or abiotic processes and may pose risks to aquatic organisms due to their persistence in water bodies .

Table 1: Comparison of Perfluoroalkanes

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Toxicity Level
1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(trifluoromethyl)pentane865-71-4C6F14338.0418Unknown
Perfluorohexane355-42-0C6F14338.0418Moderate
Perfluorooctane307-24-4C8F18400.05High

Table 2: Environmental Persistence of PFCs

Compound NameEnvironmental Half-Life (Years)Bioaccumulation Factor (BAF)
1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(trifluoromethyl)pentane>10High
Perfluorooctanoic Acid (PFOA)>10Very High
Perfluorooctane Sulfonate (PFOS)>10Very High

Q & A

Q. What are the key physicochemical properties of 1,1,1,2,2,3,4,4,5,5,5-undecafluoro-3-(trifluoromethyl)pentane, and how are they experimentally determined?

Methodological Answer: The compound’s molecular formula is C₆HF₁₄ (undecafluoro substitution with one trifluoromethyl branch). Key properties include:

  • Molecular weight : 354.03 g/mol (calculated from isotopic composition) .
  • Boiling point : Predicted to be ~125–135°C based on analogous perfluorinated alkanes .
  • Density : Estimated at 1.8–1.9 g/cm³ via computational models (e.g., DFT or group contribution methods) .

Q. Experimental methods :

  • Gas chromatography-mass spectrometry (GC-MS) for purity analysis and identification of degradation byproducts.
  • Nuclear magnetic resonance (¹⁹F NMR) to confirm fluorine substitution patterns .
  • Differential scanning calorimetry (DSC) to study phase transitions and thermal stability.

Q. What synthetic routes are available for preparing this compound, and what are their limitations?

Methodological Answer: Synthesis typically involves fluorination of pentane derivatives or radical trifluoromethylation :

Electrochemical fluorination (ECF) : Reacts hydrocarbon precursors with hydrogen fluoride under high voltage. Yields are low (~30–40%) due to competing side reactions (e.g., over-fluorination) .

Transition-metal catalysis : Uses Pd or Ni complexes to insert trifluoromethyl groups. Requires anhydrous conditions and inert atmospheres to avoid hydrolysis .

Q. Key challenges :

  • Isomer separation : Multiple fluorinated isomers form during synthesis, requiring advanced chromatography .
  • Scalability : ECF is energy-intensive and generates hazardous waste.

Advanced Research Questions

Q. How does the compound’s hyperfluorinated structure influence its reactivity in radical polymerization or fluorinated material synthesis?

Methodological Answer : The electron-withdrawing nature of fluorine stabilizes radical intermediates, enabling controlled polymerization. For example:

  • Radical telomerization : The compound acts as a chain-transfer agent in tetrafluoroethylene (TFE) polymerization, producing fluoropolymers with tailored molecular weights .
  • Mechanistic Insight : Density functional theory (DFT) simulations show that the CF₃ branch lowers activation energy for radical abstraction by 15–20 kJ/mol compared to linear perfluoropentanes .

Q. Experimental Design :

  • Use electron paramagnetic resonance (EPR) to track radical intermediates.
  • Compare kinetics with linear perfluorinated analogs to isolate steric/electronic effects .

Q. What are the environmental persistence and degradation pathways of this compound under aerobic/anaerobic conditions?

Methodological Answer : Perfluorinated compounds (PFCs) resist biodegradation due to strong C–F bonds. Key findings:

  • Aerobic degradation : No significant breakdown observed over 90 days in soil microcosm studies .
  • UV photolysis : Exposure to 254 nm UV light cleaves C–CF₃ bonds, generating shorter-chain perfluorocarboxylic acids (PFCAs) .

Q. Analytical Workflow :

  • High-resolution LC-MS/MS to detect trace PFCAs.
  • Isotope labeling (e.g., ¹⁸O) to track oxidation pathways .

Q. How can computational modeling (e.g., QSPR, MD) predict the compound’s solvent behavior or phase separation in fluorinated systems?

Methodological Answer :

  • Quantitative structure-property relationship (QSPR) models : Correlate fluorine substitution patterns with partition coefficients (log P) for solvent screening .
  • Molecular dynamics (MD) simulations : Reveal aggregation tendencies in mixed fluorocarbon/hydrocarbon systems due to low polarizability and high hydrophobicity .

Case Study :
MD simulations show the compound forms micellar structures in water with a critical micelle concentration (CMC) of 0.05 mM , lower than non-branched analogs .

Q. What contradictions exist in reported thermodynamic data for this compound, and how can they be resolved?

Data Contradictions :

  • Vapor pressure : NIST reports 2.1 kPa at 25°C for a decafluoro analog , while computational models predict 1.5 kPa for the undecafluoro variant .
  • Thermal stability : Some studies report decomposition above 200°C , others at 180°C .

Q. Resolution Strategies :

  • Standardize measurement protocols (e.g., DSC heating rates).
  • Validate computational models against high-purity samples analyzed via thermogravimetric analysis (TGA) .

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